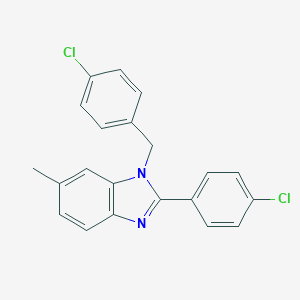

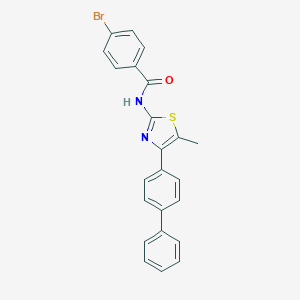

![molecular formula C16H14N4O2S B392087 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 461428-47-7](/img/structure/B392087.png)

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoural properties of novel fused 1,2,4-triazine aryl derivatives .Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications

Antimicrobial Agent

The triazine class of compounds, to which this molecule belongs, has been reported to exhibit antimicrobial properties . This compound could be synthesized and tested for its efficacy against various bacterial and fungal strains. Its potential as an antimicrobial agent lies in its ability to interfere with the synthesis of nucleic acids or proteins essential for microbial survival.

Anticancer Research

Compounds with a triazine core have shown promise in anticancer research . The specific structure of this compound, with its naphthalene moiety, could be explored for its ability to inhibit cancer cell growth or induce apoptosis. It could be part of a library of compounds screened against different cancer cell lines to determine its therapeutic potential.

Enzyme Inhibition Studies

Triazine derivatives are known to act as enzyme inhibitors . This compound could be used to study its inhibitory effects on various enzymes that are relevant in diseases. For example, it could be tested against enzymes involved in inflammatory pathways or enzymes that are overexpressed in certain cancers.

Biological Activity Profiling

The compound’s biological activity could be profiled across a range of assays to determine its pharmacological properties . This could include assessing its cytotoxicity, anti-inflammatory, antipyretic, and analgesic activities. Such profiling would provide valuable insights into its potential therapeutic uses.

Chemical Biology Probes

Due to its unique structure, this compound could serve as a chemical probe in biology studies . It could be tagged with fluorescent markers or other reporter groups and used to track biological processes in real-time, providing insights into cellular mechanisms.

Material Science Applications

While not directly related to its biological properties, the compound’s structural features could make it a candidate for material science applications . Its molecular framework could contribute to the development of novel organic materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary depending on their specific structure and the biological target they interact with. For example, some 1,2,4-triazine derivatives have been found to exhibit COX-1/COX-2 inhibitory activity as well as in vivo anti-inflammatory and analgesic effects .

Safety and Hazards

Future Directions

The future directions in the study of 1,2,4-triazine derivatives could involve further exploration of their synthesis, characterization, and biological evaluation. Given their wide range of biological activities, these compounds have significant potential for the development of new therapeutic agents .

properties

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKJTLDBIWMQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromoanilino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B392004.png)

![4-[3-({[5-(4-Bromophenyl)-2-furyl]methylene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B392006.png)

![9-[5-(2,4-dichlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B392008.png)

![2-{[4-Chloro-6-(hexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B392015.png)

![N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}-2-hydroxybenzohydrazide](/img/structure/B392019.png)

![3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392021.png)

![3-[(3-Methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B392022.png)

![2,2-dimethyl-5-[2-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392027.png)